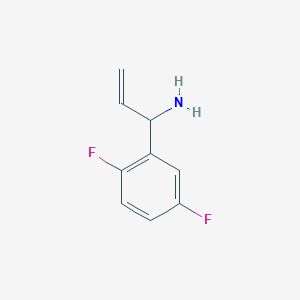
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate is an organic compound with the molecular formula C16H24O8 and a molecular weight of 344.36 g/mol . This compound is characterized by a cyclobutane ring substituted with four ester groups, making it a tetraester derivative of cyclobutane-1,1,2,2-tetracarboxylic acid. It is used in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate can be synthesized through the esterification of cyclobutane-1,1,2,2-tetracarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or p-toluenesulfonic acid to yield the tetraester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove water formed during the reaction and to drive the equilibrium towards ester formation .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclobutane-1,1,2,2-tetracarboxylic acid and ethanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Cyclobutane-1,1,2,2-tetracarboxylic acid and ethanol.
Reduction: Cyclobutane-1,1,2,2-tetracarboxylic alcohol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tetraethyl cyclobutane-1,1,2,2-tetracarboxylate depends on its application. In drug delivery, the ester groups are hydrolyzed by esterases in the body to release the active drug. The cyclobutane ring provides structural stability and can interact with various molecular targets, enhancing the drug’s efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyl 1,1,2,2-ethanetetracarboxylate: Similar in structure but with an ethane backbone instead of a cyclobutane ring.
Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester: Similar ester groups but different substitution pattern on the cyclobutane ring.
Uniqueness
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate is unique due to its cyclobutane ring, which imparts rigidity and stability to the molecule. This structural feature makes it particularly useful in applications requiring stable and robust compounds .
Propriétés
Formule moléculaire |
C16H24O8 |
|---|---|
Poids moléculaire |
344.36 g/mol |
Nom IUPAC |
tetraethyl cyclobutane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C16H24O8/c1-5-21-11(17)15(12(18)22-6-2)9-10-16(15,13(19)23-7-3)14(20)24-8-4/h5-10H2,1-4H3 |
Clé InChI |
KTPOQHFOPZAENU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC1(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


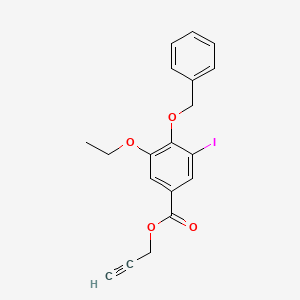
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
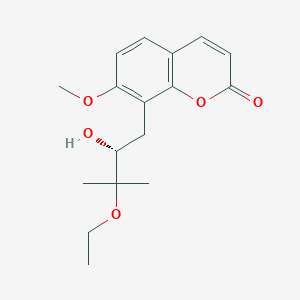
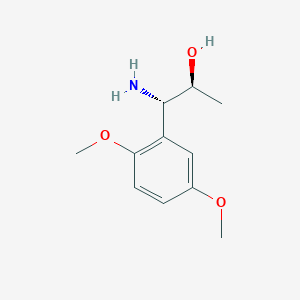
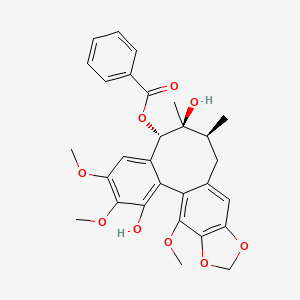
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
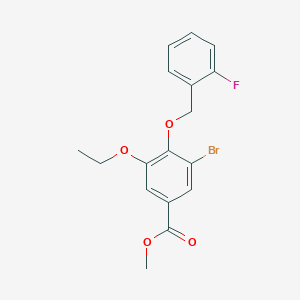
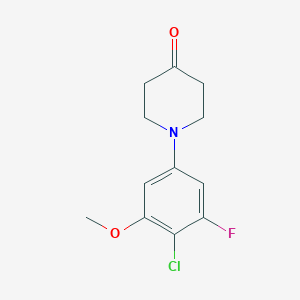
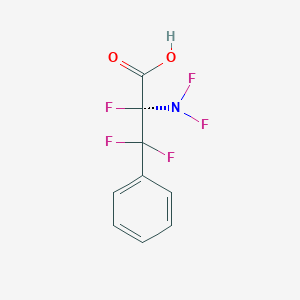
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
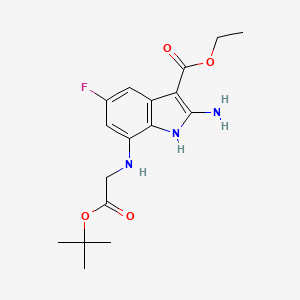
![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)
